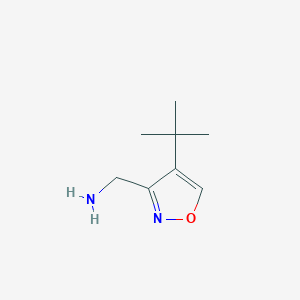

(4-Tert-butyl-1,2-oxazol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

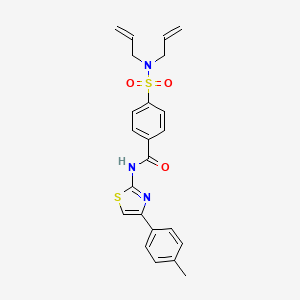

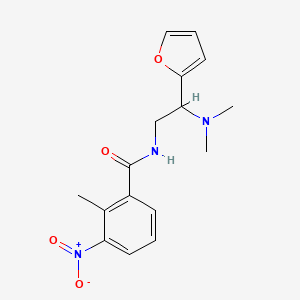

"(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" refers to a chemical compound belonging to the class of organic compounds known as oxazoles, which are characterized by a five-membered ring containing one oxygen, one nitrogen, and three carbon atoms. Compounds in this class often exhibit a range of chemical and physical properties due to the presence of the oxazole ring and various substituents.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, utilizing precursors such as amines and aldehydes in the presence of catalysts or drying agents. For instance, a novel synthesis approach was reported by Becerra, Cobo, and Castillo (2021), highlighting the ambient-temperature synthesis of a related compound through condensation reaction, achieving an 81% yield (Becerra, Cobo, & Castillo, 2021).

Molecular Structure Analysis

Molecular structure characterization techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis, are critical in confirming the structure of synthesized compounds. The detailed structure elucidation of related compounds showcases the importance of these analytical techniques in verifying molecular frameworks (Aouine, El Hallaoui, & Alami, 2014).

Chemical Reactions and Properties

Compounds such as N-tert-butanesulfinyl imines demonstrate versatility as intermediates in the asymmetric synthesis of amines, highlighting the chemical reactivity and utility of tert-butyl and similar groups in synthesizing a wide range of amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting points, and boiling points are determined by the molecular structure and are essential for understanding the compound's behavior in various solvents and conditions. Although specific data on “(4-Tert-butyl-1,2-oxazol-3-yl)methanamine” was not found, similar compounds' physical properties are studied using techniques like DSC and crystallography to assess their stability and crystalline forms (Shimoga, Shin, & Kim, 2018).

Chemical Properties Analysis

The chemical behavior, including reactivity with other compounds, stability under various conditions, and potential for undergoing chemical transformations, is crucial for understanding the applications and handling of these compounds. The chemical properties of similar compounds, such as reactivity in Suzuki coupling reactions or stability under different pH conditions, are explored to provide insights into their broader chemical behavior and potential applications (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of related compounds to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" are crucial for the development of new chemical entities with potential applications in materials science and pharmacology. For instance, the ambient-temperature synthesis of novel pyrazolyl and pyridinyl methanamine derivatives has been reported, offering insights into the synthetic routes for similar compounds (Becerra et al., 2021). Furthermore, the synthesis of tert-butyl oxazolyl and pyrazolyl derivatives as intermediates in targeted molecule production demonstrates the compound's role in complex synthetic pathways, leading to high yields and confirming structures through spectroscopic methods (Zhang et al., 2022).

Photocytotoxic Applications

Compounds structurally related to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" have been investigated for their photocytotoxic properties. Iron(III) complexes with catecholates, including those with tert-butyl groups, showed significant photocytotoxicity under red light, indicating potential applications in photodynamic therapy for cancer treatment (Basu et al., 2014).

Antimicrobial Activity

New quinoline derivatives carrying the 1,2,3-triazole moiety synthesized from compounds related to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" have shown moderate to very good antibacterial and antifungal activities. This highlights the compound's relevance in the development of new antimicrobial agents (Thomas et al., 2010).

Antitumor Activity

Compounds structurally similar to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" have also been synthesized and evaluated for antitumor activity. For example, a study on a thiazol-2-amine derivative with a tert-butyl group reported good antitumor activity against the Hela cell line, emphasizing the potential therapeutic applications of these compounds in oncology (Ye Jiao et al., 2015).

Antiradical and Antioxidant Activity

Research on benzazole-2-thiones derivatives, including those with tert-butyl groups, has shown varying degrees of antiradical activity. This suggests potential applications in developing antioxidant agents or materials (Gataullina et al., 2017).

Mécanisme D'action

Target of Action

Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Isoxazole derivatives have been reported to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological responses.

Biochemical Pathways

Given the diverse biological activities of isoxazole derivatives, it is likely that this compound may influence multiple pathways

Result of Action

The diverse biological activities of isoxazole derivatives suggest that this compound may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

(4-tert-butyl-1,2-oxazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYWGSVQIVMIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2483226.png)

![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)

![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)